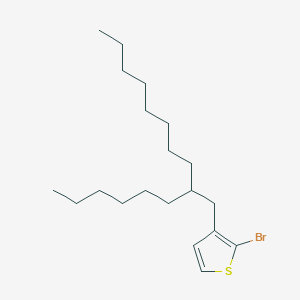

2-Bromo-3-(2-hexyldecyl)thiophene

Description

Evolution of Thiophene-Based Monomers in Organic Electronics

The journey of thiophene-based monomers began with relatively simple structures. Poly(3-hexylthiophene) (P3HT), synthesized from 2-bromo-3-hexylthiophene, became a benchmark material in the organic photovoltaics community. rsc.org P3HT offered a combination of good charge carrier mobility and solubility in organic solvents, enabling the fabrication of devices through solution processing. rdd.edu.iqnih.gov

However, the drive for higher efficiency and stability necessitated the development of more sophisticated monomers. Researchers began to explore donor-acceptor (D-A) type copolymers, which allow for precise tuning of the polymer's electronic energy levels and absorption spectrum. This evolution demanded a new generation of monomers with more complex functionalities. For instance, the development of low-bandgap polymers for tandem solar cells, which can absorb a broader range of the solar spectrum, required monomers with tailored electronic properties that could not be achieved with simple alkylthiophenes alone. nih.gov This led to the design of monomers incorporating various aromatic and heterocyclic units, pushing the power conversion efficiencies of polymer solar cells beyond 10%. nih.govnih.gov

Significance of Brominated Thiophene (B33073) Derivatives as Synthetic Precursors

The strategic placement of a bromine atom on the thiophene ring is fundamental to the synthesis of well-defined conjugated polymers. Brominated thiophenes, such as 2-Bromo-3-(2-hexyldecyl)thiophene, are essential precursors for a variety of metal-catalyzed cross-coupling reactions. These reactions, including Kumada, Stille, and Suzuki couplings, are the primary methods used to form the carbon-carbon bonds that link monomer units together into a long polymer chain.

The bromine atom serves as a reactive "handle" that can be selectively activated to participate in the polymerization process. For example, in Grignard Metathesis (GRIM) polymerization, a popular method for synthesizing poly(3-alkylthiophene)s, the bromine on a monomer like 2-bromo-3-alkylthiophene is converted into a Grignard reagent, which then couples with a nickel catalyst to propagate the polymer chain. researchgate.net The high reactivity and selectivity offered by the bromo-substituent enable precise control over the polymer's structure, such as its regioregularity (the head-to-tail arrangement of monomer units), which is crucial for achieving high charge carrier mobility. rsc.org Thus, a monomer like this compound is explicitly designed for incorporation into complex polymer structures via these established synthetic routes. sigmaaldrich.com

Role of Branched Alkyl Side Chains in Monomer Design and Polymer Processability

While the conjugated backbone governs the electronic properties, the alkyl side chains are critical for processability and morphology. Non-conjugated side chains are necessary to make the rigid polymer backbones soluble in common organic solvents, a prerequisite for creating thin films for devices. semi.ac.cn The structure of these side chains has a profound impact on how the polymer chains pack in the solid state.

The 2-hexyldecyl group is a prime example of advanced side-chain engineering. Unlike the simple linear hexyl chain in P3HT, the 2-hexyldecyl chain is bulky and branched. This branching serves several key purposes:

Enhanced Solubility: The branched structure disrupts close packing between polymer chains in solution, significantly increasing their solubility.

Morphology Control: In the solid-state film, the steric hindrance from the bulky side chain can prevent excessive crystallization and aggregation, which is often crucial for creating the optimal blend morphology (e.g., a bulk heterojunction in a solar cell) for efficient device operation.

Improved Mechanical Properties: The nature of the side chains can influence the mechanical flexibility and robustness of the resulting polymer films.

A notable example demonstrating the success of this side-chain strategy is the high-performance polymer donor PTQ10. This polymer, which features a 2-hexyldecyloxy side chain, achieved an impressive power conversion efficiency of 12.70% in a polymer solar cell. nih.gov The excellent performance was attributed in part to the favorable processing characteristics and film morphology imparted by the bulky, branched side chain. This highlights the critical role that the 2-hexyldecyl group on this compound plays in the design of state-of-the-art semiconducting polymers.

Compound Data

Below are tables summarizing the key properties of the featured monomer and a comparison with a benchmark material to illustrate the impact of its structural components.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1345699-93-5 |

| Molecular Formula | C₂₀H₃₅BrS |

| Molecular Weight | 387.46 g/mol |

| Predicted Boiling Point | 424.0 ± 25.0 °C |

| Predicted Density | 1.078 ± 0.06 g/cm³ |

Data sourced from references sigmaaldrich.com

Table 2: Comparison of Thiophene Monomers and Resulting Polymer Properties

| Feature | 2-Bromo-3-hexylthiophene | This compound |

| Side Chain | Linear (hexyl) | Branched (2-hexyldecyl) |

| CAS Number | 69249-61-2 sigmaaldrich.comnih.gov | 1345699-93-5 |

| Resulting Polymer Example | Poly(3-hexylthiophene) (P3HT) | Poly(3-(2-hexyldecyl)thiophene) or copolymers |

| Key Polymer Feature | Benchmark material, moderate mobility, forms crystalline domains. rsc.orgsigmaaldrich.com | Designed for high solubility and optimized morphology. |

| Representative Device PCE | ~5% (in P3HT:PCBM devices) sigmaaldrich.com | >12% (in devices using polymers with similar side chains, e.g., PTQ10) nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H35BrS |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

2-bromo-3-(2-hexyldecyl)thiophene |

InChI |

InChI=1S/C20H35BrS/c1-3-5-7-9-10-12-14-18(13-11-8-6-4-2)17-19-15-16-22-20(19)21/h15-16,18H,3-14,17H2,1-2H3 |

InChI Key |

NPBQIKGYBQJNHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CC1=C(SC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 2 Hexyldecyl Thiophene

Strategies for Thiophene (B33073) Functionalization

The synthesis of 2-Bromo-3-(2-hexyldecyl)thiophene hinges on two key transformations: the introduction of the bromine atom and the attachment of the 2-hexyldecyl side chain to the thiophene core. The order and method of these functionalization steps are critical for achieving the desired isomer with high purity and yield.

Regioselective Bromination Techniques

Achieving the precise placement of a single bromine atom on an already substituted thiophene ring is a significant synthetic challenge. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution, but controlling the position of substitution, or regioselectivity, is paramount.

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the regioselective bromination of thiophenes. tandfonline.comnih.gov For 3-alkylthiophenes, the bromination preferentially occurs at the 2-position, the most activated and sterically accessible site on the thiophene ring. tandfonline.com The reaction is typically carried out in a suitable solvent, such as acetic acid or acetonitrile, and can proceed at room temperature or with gentle heating. tandfonline.comnih.gov Studies have shown that this method can achieve high regioselectivity, often exceeding 99% for the 2-bromo isomer. tandfonline.com The reaction between 3-hexylthiophene (B156222) and NBS, for instance, has been a focus of optimization studies for producing precursor monomers for regioregular poly(3-hexylthiophene). newcastle.edu.au The exothermic nature of the initial bromination step requires careful temperature control, especially in solvents like THF. newcastle.edu.au

Table 1: NBS-Mediated Bromination of 3-Substituted Thiophenes

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Hexylthiophene | NBS | Acetic Acid | Room Temp. | 2-Bromo-3-hexylthiophene | >99% | tandfonline.com |

| 2-Methylbenzo[b]thiophene | NBS | Acetonitrile | 0°C to Room Temp. | 3-Bromo-2-methylbenzo[b]thiophene | 99% | |

| Compound 17 | NBS | Acetonitrile | 60°C | Brominated Product | - | nih.gov |

An alternative strategy for introducing a bromine atom involves a lithium-halogen exchange reaction. jcu.edu.au This method typically starts with a di-halogenated thiophene, where one halogen atom is selectively replaced with a lithium atom using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. jcu.edu.auchemicalforums.com The resulting lithiated thiophene is a potent nucleophile that can then react with an electrophilic bromine source, such as elemental bromine or a bromine-containing compound, to yield the desired monobrominated product. While this method offers excellent control over the position of bromination, it requires the synthesis of a suitable di-halogenated precursor and stringent anhydrous and inert reaction conditions. This approach is particularly useful for creating specific substitution patterns that are not easily accessible through direct electrophilic bromination. rsc.org

Table 2: Bromination via Lithium-Halogen Exchange

| Starting Material | Reagent Sequence | Key Intermediates | Product | Reference |

|---|---|---|---|---|

| 3,4-Dibromo-2,5-dimethylthiophene | 1. n-BuLi 2. CuCl2 | Monolithiated thiophene | Dimeric adduct | jcu.edu.au |

Electrochemical methods present a greener and often highly selective alternative for halogenation reactions. In electrochemical bromination, a bromide salt is oxidized at an anode to generate a reactive bromine species in situ. This allows for precise control over the amount of brominating agent produced, potentially reducing the formation of over-brominated byproducts. While the direct electrochemical bromination of 3-(2-hexyldecyl)thiophene (B8053077) is not extensively documented, the principles of electrochemical halogenation of aromatic compounds are well-established. kpi.ua This technique offers the potential for high regioselectivity and avoids the use of hazardous brominating agents, making it an attractive area for future research in the synthesis of this compound.

Alkylation of Thiophene Scaffolds

The introduction of the bulky 2-hexyldecyl side chain is crucial for imparting solubility to the final polymer products. This alkyl group is typically introduced via a cross-coupling reaction.

The Kumada cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. wikipedia.org It involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgjk-sci.com In the context of synthesizing 3-(2-hexyldecyl)thiophene, a common strategy involves the reaction of a thiophene Grignard reagent with 2-hexyldecyl bromide or a similar halide. Alternatively, a brominated thiophene can be coupled with a 2-hexyldecyl Grignard reagent. The choice of catalyst, often a nickel complex with phosphine (B1218219) ligands like Ni(dppe)Cl₂ or Ni(dppp)Cl₂, is critical for achieving high yields and preventing side reactions. wikipedia.orgresearchgate.net The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org This method has proven effective for the synthesis of various 3-alkylthiophenes, which are precursors to the target molecule. researchgate.net

Table 3: Kumada Cross-Coupling for Thiophene Alkylation

| Thiophene Substrate | Grignard Reagent | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Aryl Halide | Alkylmagnesium Halide | Nickel or Palladium Complex | THF or Diethyl Ether | Alkyl-Aryl Compound | wikipedia.org |

| Aryl Chloride | Alkylmagnesium Halide | Ni(II) with Pyridine-functionalized NHC | - | Alkylarene | researchgate.net |

Stille Cross-Coupling Reactions

The Stille cross-coupling reaction stands as a significant method for the synthesis of complex organic molecules, including derivatives of thiophene. harvard.edu This reaction typically involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. harvard.eduyoutube.com In the context of synthesizing thiophene-containing π-conjugated systems, the Stille reaction has proven to be a reliable method, particularly for larger-scale syntheses where other methods might falter. harvard.edu The reaction's efficiency can be influenced by several factors, including the choice of catalyst, ligands, and additives. For instance, the use of sterically hindered, electron-rich phosphine ligands can accelerate the coupling process. harvard.edu Furthermore, the addition of copper(I) iodide (CuI) has been shown to dramatically increase the reaction rate. harvard.edu

While highly effective, a notable consideration with Stille coupling is the potential for residual tin in the final product, which can be problematic for certain applications. harvard.edu Minimizing this contamination often requires additional purification steps, such as slurrying the product in a solvent like methyl tert-butyl ether (MTBE) followed by recrystallization. harvard.edu

Alternative Coupling Methodologies for Alkyl Chain Introduction

Beyond the Stille reaction, other cross-coupling methods are employed to introduce alkyl chains onto the thiophene ring. The Suzuki-Miyaura coupling, for example, is a versatile and widely used alternative that couples an organoboron compound with an organic halide. nih.govcore.ac.ukjcu.edu.au This method offers advantages such as the use of generally less toxic and more stable boron reagents compared to the organotin compounds used in Stille reactions. core.ac.uk The Suzuki coupling has been successfully used to synthesize a variety of thiophene derivatives, including those with alkyl substituents. jcu.edu.au

Direct C-H arylation is another modern and efficient approach for forming carbon-carbon bonds, which can be applied to the synthesis of poly(3-hexylthiophene) from 2-bromo-3-hexylthiophene. researchgate.net This method avoids the pre-functionalization of one of the coupling partners, making it a more atom-economical process. researchgate.net The success of direct arylation often depends on the careful selection of the catalyst and reaction conditions to achieve high regioselectivity and yield. researchgate.net

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound necessitates the preparation of specific precursors and intermediates.

Preparation of Substituted Thiophene Intermediates

The journey to the target molecule often begins with a simpler thiophene derivative. For instance, 3-hexylthiophene can serve as a starting point. nih.govnewcastle.edu.au The introduction of bromine atoms at specific positions on the thiophene ring is a crucial step. This is typically achieved through electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS). newcastle.edu.au The regioselectivity of this bromination is critical and can be controlled by the reaction conditions. newcastle.edu.au For example, the synthesis of 2,5-dibromo-3-hexylthiophene (B54134) is a key step in the production of regioregular poly(3-hexylthiophene). newcastle.edu.au

The synthesis of the 2-hexyldecyl side chain and its attachment to the thiophene ring is another fundamental aspect. This can involve various organic reactions to build the branched alkyl group, which is then coupled to the thiophene core.

Advanced Purification Techniques for Monomer Preparation

The purity of the monomer is paramount, especially when it is intended for polymerization to create materials for electronic applications. mdpi.com Impurities, such as oligomers or residual catalyst, can significantly impact the properties of the resulting polymer. mdpi.com Advanced purification techniques are therefore essential.

Soxhlet extraction is a powerful and commonly used method for purifying solid organic compounds. mdpi.com This technique allows for the continuous extraction of the desired product with a hot solvent, leaving behind less soluble impurities. mdpi.com The choice of solvents for Soxhlet extraction is critical and is often done in a sequential manner with solvents of increasing polarity (e.g., methanol, hexane, ethyl acetate, acetone, and finally chloroform (B151607) to extract the target product). mdpi.com

Column chromatography is another indispensable purification technique that separates compounds based on their differential adsorption to a stationary phase. researchgate.net This method is highly effective for removing closely related impurities and achieving high-purity monomers.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Maximizing the yield and selectivity of the desired product is a central goal in chemical synthesis. This is achieved through the careful optimization of reaction conditions.

Catalyst Systems in Cross-Coupling Reactions (e.g., Ni, Pd-based)

The choice of catalyst is a cornerstone of optimizing cross-coupling reactions. jcu.edu.aursc.org Palladium-based catalysts are the most common and versatile for reactions like Suzuki and Stille couplings involving thiophene derivatives. youtube.comrsc.org The catalyst system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand. harvard.edu The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity and selectivity. harvard.edu For instance, bulky, electron-rich phosphine ligands are often used to enhance the efficiency of the catalytic cycle. harvard.edu

Nickel-based catalysts have also emerged as a more cost-effective alternative to palladium for certain cross-coupling reactions. youtube.com The optimization process involves screening different combinations of metal precursors, ligands, bases, and solvents to find the ideal conditions for a specific transformation. jcu.edu.aursc.org For instance, in Suzuki couplings of alkylthiophene boronic acids, tricyclohexylphosphine (B42057) (PCy₃) as a ligand and cesium fluoride (B91410) (CsF) as a base have been shown to be effective. jcu.edu.au

Solvent Effects and Reaction Temperature Control

The choice of solvent and precise control of the reaction temperature are paramount in the synthesis of 2-bromo-3-alkylthiophenes, including the 2-hexyldecyl derivative. The polarity of the solvent can significantly influence the reaction rate and the selectivity of the bromination process. Commonly used solvents for the bromination of 3-alkylthiophenes with reagents like N-bromosuccinimide (NBS) include acetonitrile, chloroform, and tetrahydrofuran (THF). tcichemicals.com Acetonitrile, being a polar aprotic solvent, is often favored as it can facilitate the dissolution of NBS and stabilize the reaction intermediates. tcichemicals.com

The reaction temperature is a critical parameter that must be carefully controlled to minimize the formation of byproducts. Typically, the bromination reaction is initiated at a low temperature, often around 0°C, by adding the brominating agent to a solution of the 3-alkylthiophene. This initial low temperature helps to control the exothermic nature of the reaction and prevent undesirable side reactions, such as over-bromination which can lead to the formation of dibrominated species. tcichemicals.com After the initial addition, the reaction mixture is often allowed to warm to room temperature to ensure the completion of the reaction. For 3-alkylthiophenes, reaction temperatures can range from -10°C to 80°C, with a preferred range of -5°C to 50°C for optimal results. google.com The bulky, branched 2-hexyldecyl group may require slightly elevated temperatures or longer reaction times to achieve full conversion due to steric hindrance around the thiophene ring.

Table 1: Typical Solvents and Temperature Ranges for the Bromination of 3-Alkylthiophenes

| Solvent | Initial Temperature (°C) | Reaction Temperature (°C) |

| Acetonitrile | 0 | Room Temperature |

| Chloroform | 0 | Room Temperature |

| Tetrahydrofuran (THF) | 0 | Room Temperature |

| Acetic Acid | Not specified | 90 |

This table presents a summary of common solvents and temperature conditions used in the bromination of 3-alkylthiophenes, which are applicable to the synthesis of this compound.

Inert Atmosphere Requirements and Reaction Monitoring

Continuous monitoring of the reaction progress is essential to determine the point of completion and to avoid the formation of impurities from over-reaction. Standard chromatographic techniques are employed for this purpose. Thin-layer chromatography (TLC) provides a rapid and convenient method for qualitatively tracking the consumption of the starting material, 3-(2-hexyldecyl)thiophene, and the formation of the brominated product. tcichemicals.com For more quantitative analysis, gas chromatography (GC) is often utilized. By taking small aliquots from the reaction mixture at regular intervals, the relative concentrations of the starting material and the product can be determined, allowing for precise control over the reaction time. google.com A typical procedure would involve quenching the aliquot with a suitable reagent before injection into the GC to stop the reaction.

Table 2: Reaction Monitoring Techniques for the Synthesis of 2-Bromo-3-alkylthiophenes

| Technique | Purpose | Typical Procedure |

| Thin-Layer Chromatography (TLC) | Qualitative monitoring of reaction progress. | A small sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane). The disappearance of the starting material spot and the appearance of the product spot are observed under UV light. tcichemicals.com |

| Gas Chromatography (GC) | Quantitative analysis of reactant consumption and product formation. | Aliquots are taken from the reaction mixture at timed intervals, quenched, and injected into the GC. The peak areas corresponding to the starting material and product are used to determine the reaction conversion. google.com |

This table outlines the common methods for monitoring the progress of the bromination of 3-alkylthiophenes.

Polymerization Strategies Utilizing 2 Bromo 3 2 Hexyldecyl Thiophene As a Monomer

Regioregular Polymerization Techniques

The arrangement of the alkyl side chains along the polythiophene backbone, known as regioregularity, is a critical factor in determining the polymer's ability to form well-ordered, crystalline structures. High regioregularity, specifically a high percentage of head-to-tail (HT) couplings, leads to enhanced charge carrier mobility and improved device performance. cmu.edu Several polymerization methods have been refined to achieve high degrees of regioregularity.

Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization is a powerful and widely used method for the synthesis of regioregular poly(3-alkylthiophene)s. cmu.eduresearchgate.net This technique involves the formation of a Grignard reagent from a dihalo-3-alkylthiophene monomer, followed by nickel-catalyzed cross-coupling. cmu.edu

The process typically begins with the reaction of 2,5-dibromo-3-alkylthiophene with a Grignard reagent, such as methylmagnesium chloride, which results in a magnesium-halogen exchange. researchgate.net This step forms a mixture of regioisomeric Grignard intermediates. cmu.edursc.org Subsequent polymerization, catalyzed by a nickel complex like Ni(dppp)Cl2 (dppp = 1,3-bis(diphenylphosphino)propane), proceeds in a chain-growth manner. rsc.org Kinetic studies have demonstrated that the molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio, and polymers with narrow molecular weight distributions can be obtained. The GRIM method is advantageous due to its use of readily available reagents and its ability to be performed at room temperature, making it suitable for large-scale production. researchgate.net

| Parameter | Description | Reference |

| Monomer | 2,5-dibromo-3-alkylthiophene | cmu.edu |

| Reagent | Grignard reagent (e.g., CH3MgCl) | researchgate.net |

| Catalyst | Nickel complex (e.g., Ni(dppp)Cl2) | rsc.org |

| Mechanism | Chain-growth | |

| Key Advantage | Scalability and use of common reagents | researchgate.net |

Kumada Catalyst-Transfer Polymerization (KCTP)

Kumada Catalyst-Transfer Polymerization (KCTP) is a type of cross-coupling reaction that enables the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersity. ru.nl This chain-growth polymerization is often considered a subset of GRIM polymerization. researchgate.net The mechanism involves the catalyst, typically a nickel complex, "walking" along the growing polymer chain. dntb.gov.ua

In the context of 2-bromo-3-(2-hexyldecyl)thiophene, the monomer would first be converted to its Grignard reagent, 2-bromo-5-chloromagnesio-3-(2-hexyldecyl)thiophene. The polymerization is then initiated by a nickel catalyst. rsc.org The controlled nature of KCTP allows for the synthesis of block copolymers by the sequential addition of different monomers. The choice of ligand on the nickel catalyst can influence the polymerization, with sterically hindered ligands sometimes affecting the initiation and propagation steps. ru.nl The branching of the alkyl side chain, such as the 2-hexyldecyl group, has been studied to understand its influence on the polymerization kinetics and the potential for non-covalent gelation during the process. rsc.org

| Feature | Description | Reference |

| Monomer | 2-bromo-5-chloromagnesio-3-alkylthiophene | rsc.org |

| Catalyst | Nickel complex | rsc.org |

| Mechanism | Chain-growth, catalyst-transfer | researchgate.netru.nl |

| Control | Allows for controlled molecular weight and block copolymer synthesis | |

| Side Chain Effect | Branched side chains can influence polymerization kinetics | rsc.org |

Direct Arylation Polymerization (DArP) Approaches

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling methods. This is because it avoids the pre-functionalization of one of the coupling partners (e.g., with organotin or organoboron groups), thereby reducing synthetic steps and waste. rsc.org DArP involves the coupling of a C-H bond with a C-Halogen bond, typically catalyzed by a palladium complex. core.ac.uk

For the polymerization of this compound, DArP would involve the direct coupling of the C-H bond at the 5-position of one monomer unit with the C-Br bond at the 2-position of another. This method has been successfully applied to the synthesis of various polythiophenes and their copolymers. rsc.org The optimization of reaction conditions, such as the choice of catalyst, base, and solvent, is crucial for achieving high molecular weight and regioregular polymers. rsc.org Flow chemistry techniques have also been explored to improve the efficiency and scalability of direct arylation reactions of thiophene (B33073) derivatives. core.ac.uk

| Aspect | Details | Reference |

| Principle | Direct coupling of a C-H bond with a C-Halogen bond | core.ac.uk |

| Advantage | Atom-economical, reduces synthetic steps and waste | rsc.org |

| Catalyst | Typically palladium-based | core.ac.uk |

| Application | Synthesis of polythiophenes and their copolymers | rsc.org |

| Process Improvement | Flow chemistry can enhance efficiency and scalability | core.ac.uk |

Suzuki-Miyaura Coupling Polymerization

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.gov In the context of polymer synthesis, this method is employed to create C-C bonds between monomer units. For the polymerization of a monomer like this compound, it would first need to be converted into a thiophene boronic acid or boronic ester derivative. This derivative would then be polymerized with a dibromo-functionalized comonomer or self-polymerized if the monomer possesses both a halide and a boron functionality. d-nb.info

While highly effective, a key consideration for Suzuki-Miyaura polymerization is the need for basic reaction conditions, which might not be compatible with all functional groups. wiley-vch.de The development of catalyst-transfer condensation polymerization (CTCP) versions of the Suzuki-Miyaura reaction has allowed for chain-growth mechanisms, enabling better control over polymer molecular weight and the synthesis of block copolymers. nih.govresearchgate.net However, achieving a controlled polymerization can be sensitive to the specific monomer structure and reaction conditions. nih.gov

| Characteristic | Information | Reference |

| Reaction Type | Palladium-catalyzed cross-coupling | nih.gov |

| Reactants | Organoboron compound and an organohalide | nih.gov |

| Requirement | Basic reaction conditions | wiley-vch.de |

| Advanced Technique | Catalyst-transfer condensation polymerization for controlled synthesis | nih.govresearchgate.net |

| Monomer Preparation | Requires conversion to a boronic acid or ester derivative | d-nb.info |

Stille Coupling Polymerization

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organohalide. wiley-vch.de This method is highly valued in polymer synthesis due to its tolerance of a wide variety of functional groups and generally neutral reaction conditions. wiley-vch.de

To utilize this compound in a Stille polymerization, it could be coupled with a distannylated comonomer. Alternatively, the thiophene monomer itself could be converted into an organostannane derivative and then polymerized with a dihalogenated comonomer. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wiley-vch.de The Stille reaction has been instrumental in synthesizing a vast array of functional polymers, including polythiophenes. wiley-vch.de A significant drawback, however, is the toxicity of the organotin reagents and the difficulty in completely removing tin byproducts from the final polymer. harvard.edu

| Feature | Description | Reference |

| Reaction Type | Palladium-catalyzed cross-coupling | wiley-vch.de |

| Reactants | Organotin compound and an organohalide | wiley-vch.de |

| Key Advantage | High tolerance for various functional groups | wiley-vch.de |

| Mechanism | Catalytic cycle of oxidative addition, transmetalation, and reductive elimination | wiley-vch.de |

| Disadvantage | Toxicity and removal of tin byproducts | harvard.edu |

Copolymerization with Complementary Monomers

Copolymerization of this compound with other monomers is a powerful strategy to fine-tune the properties of the resulting polymer. By incorporating different monomer units into the polymer chain, it is possible to tailor the optical, electronic, and morphological characteristics of the material. researchgate.netresearchgate.net

For instance, copolymerizing with electron-accepting monomers can create donor-acceptor copolymers with tailored band gaps for applications in organic photovoltaics. researchgate.net Random or block copolymers can be synthesized depending on the polymerization method and the reactivity of the comonomers. rsc.org Techniques like KCTP are particularly well-suited for creating well-defined block copolymers, where segments of poly(3-(2-hexyldecyl)thiophene) can be combined with blocks of other functional polymers. rsc.org The introduction of chromophores, such as pyrene, via copolymerization can impart specific fluorescent properties to the polythiophene backbone. researchgate.net

| Copolymerization Aspect | Description | Reference |

| Purpose | To tailor optical, electronic, and morphological properties | researchgate.netresearchgate.net |

| Donor-Acceptor Copolymers | Created by copolymerizing with electron-accepting monomers for applications like OPVs | researchgate.net |

| Block Copolymers | Synthesized using controlled polymerization methods like KCTP | rsc.org |

| Functional Properties | Introduction of specific functionalities, such as fluorescence, by incorporating chromophores | researchgate.net |

Donor-Acceptor (D-A) Copolymer Architectures

The synthesis of donor-acceptor (D-A) copolymers is a powerful strategy to tune the optoelectronic properties of semiconducting polymers. mdpi.com By combining electron-donating and electron-accepting monomer units within the same polymer chain, it is possible to control the polymer's bandgap through intramolecular charge transfer (ICT). mdpi.com The monomer this compound serves as a precursor to the electron-donating unit in several high-performance D-A copolymers.

A notable example is the copolymer PBDTTT-EFT, where a derivative of this compound is copolymerized with an electron-accepting unit. researchgate.netnih.gov These types of polymers are often synthesized via Stille or Suzuki cross-coupling reactions, which are versatile methods for forming carbon-carbon bonds between different aromatic monomers. mdpi.comsci-hub.se The choice of the acceptor unit and the specific structure of the donor, including the bulky 2-hexyldecyl side chain, are critical in determining the final properties of the copolymer, such as its absorption spectrum, energy levels, and charge transport characteristics. mdpi.comnih.gov

The strategic design of D-A copolymers allows for the creation of materials with tailored properties for specific applications, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). mdpi.com

Integration into Blended Polymer Systems

Polymers derived from this compound, particularly D-A copolymers like PBDTTT-EFT, are frequently used as the electron donor material in bulk heterojunction (BHJ) organic solar cells. nih.govresearchgate.net In these devices, the polymer is blended with an electron acceptor material, typically a fullerene derivative like PC71BM or a non-fullerene acceptor (NFA), to create a photoactive layer. researchgate.netresearchgate.net

The performance of these blended systems is highly dependent on the nanoscale morphology of the active layer, which includes the domain sizes and interfacial area between the donor and acceptor phases. The branched 2-hexyldecyl side chain of the thiophene unit plays a significant role in influencing this morphology by affecting the polymer's solubility and its tendency to crystallize. researchgate.net

For instance, in blends of PBDTTT-EFT and PC71BM, the molecular orientation of the polymer at the interface can change from a "face-on" to an "edge-on" arrangement depending on the blend ratio, which in turn impacts charge separation and transport. researchgate.net The compatibility and interaction between the donor polymer and the acceptor are critical factors for optimizing device efficiency. nih.govresearchgate.net Ternary blend strategies, where a third component is added to the donor-acceptor mixture, have also been explored to further enhance the performance of all-polymer solar cells. rsc.orgrsc.org

Below is a table summarizing the performance of different polymer systems.

| Polymer Donor | Polymer Acceptor | Power Conversion Efficiency (PCE) |

| PBDTTT-EFT | Fullerene Derivative | Up to 10% |

| PBDB-T | Non-Fullerene Acceptor | Over 12% |

Control of Polymer Molecular Weight and Polydispersity

The molecular weight (MW) and polydispersity index (PDI) of conjugated polymers are critical parameters that significantly influence their physical and electronic properties, and consequently, the performance of devices fabricated from them. For poly(3-alkylthiophene)s (P3ATs), which are structurally related to polymers derived from this compound, methods to control these characteristics are well-established.

Grignard Metathesis (GRIM) polymerization is a prominent chain-growth polycondensation method that allows for the synthesis of P3ATs with well-defined molecular weights and low polydispersity. nih.govnih.gov This technique, a type of Kumada catalyst-transfer polycondensation (KCTP), offers a "living" polymerization character, where the molecular weight of the polymer can be controlled by adjusting the ratio of the monomer to the catalyst. nih.govacs.org Specifically, for poly(3-hexylthiophene) (P3HT), the molecular weight can be controlled by varying the amount of the Ni(dppp)Cl2 catalyst. nih.gov

Another approach to control the molecular weight of P3HT is through electrochemical polymerization in a flow microreactor, which allows for the synthesis of soluble polymer by carefully selecting the reaction conditions. rsc.org The molecular weight and its distribution have a profound impact on the polymer's properties. For example, in P3ATs, the crystalline melting temperature and the degree of crystallinity tend to increase with higher molecular weights. nih.govnih.gov These structural changes, in turn, affect the material's charge transport and photovoltaic performance. nih.govnih.gov

The table below illustrates the relationship between molecular weight and power conversion efficiency for different poly(3-alkylthiophene)s.

| Polymer | Molecular Weight (kDa) | Power Conversion Efficiency (PCE) |

| P3BT | ~11 | 2.4% |

| P3HT | ~39 | 3.6% |

| P3OT | ~38 | 1.5% |

Applications in Organic Electronic Materials Science

Role as a Building Block for Organic Semiconductors

2-Bromo-3-(2-hexyldecyl)thiophene serves as a fundamental building block for the synthesis of a variety of organic semiconductors. The bromine atom provides a reactive site for polymerization reactions, such as Stille and Suzuki cross-coupling, or direct arylation polycondensation, enabling the creation of long, conjugated polymer chains. researchgate.netresearchgate.net The thiophene (B33073) unit itself is an electron-rich aromatic ring that contributes to the delocalized π-electron system necessary for charge transport. The strategic placement of the bulky 2-hexyldecyl side chain at the 3-position of the thiophene ring is crucial for ensuring solubility of the resulting polymers in common organic solvents, a prerequisite for the fabrication of electronic devices from solution. pku.edu.cn

In the realm of organic photovoltaics (OPVs), 2-bromo-3-alkylthiophenes are extensively used to construct donor-acceptor (D-A) type conjugated polymers. sigmaaldrich.com These polymers function as the electron donor material in the active layer of a solar cell. The polymerization of monomers like this compound with electron-accepting units leads to copolymers with tailored electronic and optical properties. researchgate.netmdpi.com The resulting polymers, such as poly(3-alkylthiophene)s (P3ATs), are designed to have a narrow bandgap to maximize the absorption of the solar spectrum. The 2-hexyldecyl side chain aids in forming the appropriate morphology for the bulk heterojunction (BHJ) active layer, which is critical for efficient exciton (B1674681) dissociation and charge transport, ultimately enhancing the power conversion efficiency of the OPV device. mdpi.comrsc.org

Key Properties of Thiophene-Based Polymers in OPVs

| Polymer Type | Monomer Unit | Key Feature | Relevance to OPV Performance |

|---|---|---|---|

| Poly(3-alkylthiophene)s (P3ATs) | 2-Bromo-3-alkylthiophene | Good solubility and processability | Facilitates formation of the bulk heterojunction active layer. |

| Donor-Acceptor Copolymers | Thiophene derivative + Acceptor unit | Tunable bandgap | Allows for optimization of solar spectrum absorption. researchgate.net |

The molecular structure of polymers derived from this compound is also highly beneficial for applications in organic field-effect transistors (OFETs). sigmaaldrich.com In OFETs, these materials act as the active semiconductor layer, responsible for charge modulation and transport between the source and drain electrodes. The ability of the thiophene-based backbone to facilitate charge delocalization, combined with the ordering induced by the alkyl side chains, allows for high charge carrier mobilities. pku.edu.cnnih.gov The branched 2-hexyldecyl group plays a significant role in influencing the intermolecular packing and thin-film morphology of the polymer, which directly impacts the performance of the transistor. pku.edu.cnrsc.org Research has shown that careful engineering of the alkyl side chains can lead to improved hole mobilities in polymer thin-film transistors. pku.edu.cn

Performance of OFETs Based on Thiophene Polymers

| Polymer Feature | Influence on OFETs | Resulting Performance Metric |

|---|---|---|

| Regioregular Poly(3-hexylthiophene) (P3HT) | Forms well-ordered, crystalline domains. | High charge carrier mobility. researchgate.net |

| Branched Alkyl Side Chains | Influences molecular packing and thin-film morphology. pku.edu.cn | Can lead to significantly improved hole mobilities. pku.edu.cn |

| Fused Thiophene Systems (e.g., dithieno[3,2-b:2′,3′-d]thiophene) | Enhanced π-π stacking and planarity. | Excellent electrical properties and high mobility. nih.gov |

Thiophene-based conjugated polymers are also employed as active materials in organic light-emitting diodes (OLEDs). acrospharmatech.comresearchgate.net In these devices, the polymer layer is responsible for both charge transport and light emission. The HOMO and LUMO energy levels of the polymer, which can be tuned by copolymerizing different monomer units, determine the color of the emitted light. beilstein-journals.org While polythiophenes themselves can be used, they are often incorporated into more complex copolymer structures to achieve specific emission characteristics. The 2-hexyldecyl side chain contributes to the material's processability, allowing for the formation of uniform, high-quality thin films necessary for efficient and stable OLED operation. acrospharmatech.combeilstein-archives.org The good film-forming properties help prevent defects that could lead to non-radiative recombination and reduced device efficiency.

Impact of Branched Alkyl Chains on Material Processability and Morphology

The introduction of branched alkyl chains, such as the 2-hexyldecyl group, onto the backbone of conjugated polymers has a profound effect on their physical properties, particularly their solubility and solid-state morphology. pku.edu.cn

One of the primary advantages of organic electronic materials is the potential for low-cost, large-area device fabrication using solution-based techniques like spin-coating, inkjet printing, and blade coating. taylorfrancis.com For these methods to be viable, the conjugated polymer must be sufficiently soluble in common organic solvents. The bulky and branched nature of the 2-hexyldecyl side chain disrupts the close packing of the polymer chains in solution, preventing aggregation and precipitation. pku.edu.cn This enhanced solubility allows for the preparation of homogeneous polymer "inks" that can be deposited to form uniform thin films, a critical step in the manufacturing of reliable and high-performance OPVs, OFETs, and OLEDs. acrospharmatech.comtaylorfrancis.com

Design Principles for Enhanced Electronic Functionality in Derivatives

The compound this compound serves as a versatile building block for a variety of organic electronic materials. Its inherent structure, featuring a reactive bromine site and a bulky, solubilizing alkyl side chain, provides a foundation for targeted modifications to enhance electronic properties. The design of its derivatives is guided by several key principles aimed at optimizing performance in applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). These principles primarily revolve around side-chain engineering, backbone modification, and control of polymer characteristics like regioregularity and molecular weight.

A crucial aspect of designing derivatives of this compound is the strategic manipulation of its molecular structure to control the resulting material's morphology and electronic characteristics. The bulky 2-hexyldecyl side chain is instrumental in ensuring solubility in common organic solvents, a prerequisite for cost-effective, solution-based fabrication of large-area electronic devices. However, the influence of the side chain extends beyond solubility, profoundly affecting the intermolecular packing and the ultimate electronic performance of the derived materials.

Side-Chain Engineering

The structure of the alkyl side chain—its length, branching, and the position of the branch point—is a critical parameter in the design of high-performance thiophene-based organic semiconductors.

Branching and Steric Hindrance: The 2-hexyldecyl group is a branched side chain, which imparts significant steric hindrance. This bulkiness can prevent excessive aggregation in solution and influence the solid-state packing of the resulting polymers. Studies on poly(3-alkylthiophene)s (P3ATs) have shown that branched side chains can lead to a less ordered crystalline structure compared to their linear counterparts. nih.gov However, this can be advantageous in certain applications, such as bulk heterojunction solar cells, where a somewhat disordered morphology can facilitate the formation of an optimal bicontinuous network between the donor polymer and the acceptor material. For instance, polythiophenes with methyl-branched side chains have been shown to suppress chain mobility and crystallization, which can lead to more stable and efficient solar cells.

Position of the Branching Point: The proximity of the branching point to the thiophene backbone has a significant impact on the material's thermal and physical properties. Research indicates that moving the branching point closer to the conjugated backbone can increase the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. mdpi.comntu.edu.tw This is attributed to a reduction in the free volume of the polymer system and tighter packing in the side-chain direction. mdpi.comntu.edu.tw

Introduction of Heteroatoms: Incorporating heteroatoms like sulfur or oxygen into the side chain is another design strategy. For example, introducing alkylthio side chains can enhance intermolecular S···S and S···π interactions, which promotes molecular aggregation and can lead to a more compact molecular packing, as indicated by a red-shift in the absorption spectra. ntu.edu.tw This enhanced intermolecular interaction can be beneficial for charge transport. However, the introduction of such groups must be carefully managed, as it can sometimes lead to lower regioregularity if the polymerization process is not optimized. ntu.edu.tw

Backbone Modification and Polymerization

The bromine atom at the 2-position of this compound is a key functional handle for creating extended conjugated systems, primarily through metal-catalyzed cross-coupling polymerizations.

Regioregularity: The head-to-tail (HT) coupling of 3-substituted thiophene units is crucial for achieving high charge carrier mobility. Regioregular P3ATs tend to form well-ordered, layered structures that facilitate efficient intrachain and interchain charge transport. researchgate.net The use of catalysts like nickel complexes in Kumada or Grignard metathesis (GRIM) polymerization of 2-bromo-3-alkylthiophenes allows for a high degree of control over regioregularity. rsc.orgrsc.org It has been demonstrated that a high regioregularity (e.g., >98% HT) is often a prerequisite for high-performance OFETs. researchgate.net

Copolymerization: To fine-tune the electronic properties, this compound can be copolymerized with other aromatic monomers. This donor-acceptor (D-A) approach is a powerful strategy for engineering the band gap and energy levels of the resulting polymer. By pairing the electron-rich 3-alkylthiophene unit with an electron-deficient comonomer, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels can be precisely controlled. mdpi.comresearchgate.net This is particularly important for applications in organic photovoltaics, where the energy levels of the donor polymer must be well-matched with those of the acceptor material to ensure efficient charge separation.

Backbone Planarity and Fused Rings: The planarity of the conjugated backbone is another critical factor for efficient electronic communication along the polymer chain. Introducing fused thiophene rings into the polymer backbone is a strategy to create more rigid and planar structures. mdpi.com This enhanced planarity can lead to extended π-conjugation, broader light absorption, and improved charge transport properties. mdpi.comntu.edu.tw

Fluorination: The introduction of fluorine atoms onto the thiophene backbone is a more recent design principle that has shown significant promise. Fluorination can lower the HOMO energy level of the polymer, which can lead to higher open-circuit voltages in solar cells and improved air stability. Furthermore, studies on fluorinated P3ATs have shown that backbone fluorination can lead to a more extended, rod-like single-chain conformation and highly ordered interchain packing. nih.gov

Molecular Weight and Polydispersity

The molecular weight and polydispersity index (PDI) of the resulting polymers are also key design considerations.

Molecular Weight: Higher molecular weight polymers generally exhibit improved film-forming properties and can lead to more interconnected charge transport pathways. However, there is often an optimal molecular weight range for a given application. For instance, in P3AT-based solar cells, an increase in molecular weight can lead to higher crystallinity and improved device performance, up to a certain point. researchgate.net

Polydispersity (PDI): A low PDI, meaning that the polymer chains are of similar length, is generally desirable for achieving well-ordered microstructures and predictable electronic properties. Living polymerization techniques, such as GRIM polymerization, can provide good control over both molecular weight and PDI. researchgate.net

The following table summarizes the key design principles and their expected impact on the electronic properties of derivatives of this compound.

| Design Principle | Structural Modification | Expected Impact on Electronic Properties | Relevant Findings |

| Side-Chain Engineering | Varying length and branching of the alkyl side chain | Influences solubility, molecular packing, and charge carrier mobility. researchgate.netresearchgate.net | Longer linear alkyl chains can improve crystallinity, while branched chains enhance solubility. researchgate.netresearchgate.net The position of the branch point affects thermal properties and molecular packing. mdpi.comntu.edu.tw |

| Introduction of heteroatoms (e.g., S, O) into the side chain | Enhances intermolecular interactions and can improve molecular packing. ntu.edu.tw | Alkylthio side chains can lead to stronger molecular aggregation and red-shifted absorption. ntu.edu.tw | |

| Backbone Modification | Control of regioregularity during polymerization | High head-to-tail (HT) regioregularity leads to better-ordered structures and higher charge carrier mobility. researchgate.netresearchgate.net | Regioregular P3HT shows significantly higher mobility in OFETs compared to regio-random analogues. researchgate.net |

| Copolymerization with electron-accepting units (D-A copolymers) | Allows for tuning of the band gap and energy levels (HOMO/LUMO). mdpi.comresearchgate.net | D-A copolymers are widely used to optimize the performance of organic solar cells. mdpi.com | |

| Introduction of fused rings into the backbone | Increases backbone planarity, leading to extended conjugation and improved charge transport. mdpi.comntu.edu.tw | Fused thiophene systems often exhibit higher charge carrier mobilities. ntu.edu.tw | |

| Fluorination of the thiophene backbone | Lowers HOMO energy levels, increases open-circuit voltage in solar cells, and can improve molecular ordering. nih.gov | Fluorinated P3ATs show more ordered packing and extended chain conformations. nih.gov | |

| Polymer Characteristics | Control of molecular weight | Affects film morphology, crystallinity, and charge transport pathways. researchgate.net | Optimal molecular weight ranges exist for maximizing device performance. researchgate.net |

| Control of polydispersity (PDI) | A narrow PDI leads to more uniform materials and predictable properties. | Living polymerization methods offer good control over PDI. researchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., DFT, Ab initio)

Quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations provide profound insights into the electronic structure and energetics of molecules. nih.gov For thiophene-based monomers and polymers, these computational tools are instrumental in predicting their behavior in chemical reactions and their properties in electronic devices. scispace.com DFT, particularly using hybrid functionals like B3LYP, has been shown to be a reliable method for optimizing molecular geometries and calculating the electronic properties of conjugated systems, including various thiophene (B33073) derivatives. scispace.comresearchgate.nete3s-conferences.org

Molecular Geometry Optimization

The first step in computational analysis is the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For 2-bromo-3-(2-hexyldecyl)thiophene, geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy level relates to its ability to accept electrons (its electrophilicity). conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter that correlates with the molecule's chemical stability and the electronic band gap in the corresponding polymer. kyoto-u.ac.jp

For this compound, FMO analysis predicts how the molecule will behave during polymerization. The HOMO is expected to be delocalized primarily over the π-system of the thiophene ring, while the LUMO will also be located on the ring. The electron-donating alkyl group at the 3-position generally raises the HOMO energy level compared to unsubstituted thiophene, while the electron-withdrawing bromine atom at the 2-position tends to lower both HOMO and LUMO levels.

The table below shows representative HOMO, LUMO, and energy gap values for related thiophene compounds, calculated using DFT, to illustrate the expected range for this compound. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. conicet.gov.ar

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-Hexylthiophene (B156222) | -5.15 | -0.65 | 4.50 |

| 2-Bromo-3-methylthiophene | -5.60 | -1.10 | 4.50 |

| Poly(3-hexylthiophene) (P3HT) film | -4.80 | -2.90 | 1.90 |

| Functionalized Br-P3HT | -6.01 | -3.21 | 2.80 |

Note: The values are illustrative and sourced from computational studies on analogous compounds. Specific values for this compound would require dedicated DFT calculations. Data adapted from related studies. acs.org

Electronic Structure and Reactivity Predictions

The electronic structure, as detailed by quantum chemical calculations, allows for the prediction of chemical reactivity. nih.gov The distribution of electron density and the nature of the frontier orbitals are key determinants. In 2-bromo-3-alkylthiophenes, the carbon atom at the 5-position (alpha to the sulfur and unsubstituted) is typically the most nucleophilic and prone to deprotonation or metalation, which is the initial step in many polymerization reactions. acs.org

The Molecular Electrostatic Potential (MEP) surface is another useful tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the sulfur atom and the π-cloud of the thiophene ring, indicating sites susceptible to electrophilic attack. In contrast, the region around the hydrogen atoms would show a positive potential (blue). This analysis helps predict how the monomer will interact with catalysts and other reactants during polymerization. nih.govnih.gov

Modeling of Polymerization Mechanisms and Regioselectivity

The polymerization of 2-bromo-3-alkylthiophenes is most commonly achieved through cross-coupling methods, such as Grignard Metathesis (GRIM) polymerization. acs.orgrsc.org This method involves the transformation of the monomer into a Grignard reagent, which is then polymerized using a nickel catalyst, typically Ni(dppp)Cl2. acs.orgnih.gov

Modeling this process involves understanding the reaction intermediates and the factors that control the regioselectivity of the coupling. For 3-substituted thiophenes, three possible couplings can occur: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). rsc.org High HT regioselectivity is crucial for creating well-ordered, semi-crystalline polymers with superior electronic properties.

Computational studies on dimerization reactions that mimic the first step of polymerization have shown that HT coupling is kinetically favored. acs.org The mechanism involves the formation of a bromomagnesio-thiophene intermediate. The large steric bulk of the 3-position substituent, in this case, the 2-hexyldecyl group, strongly disfavors HH coupling, thereby enhancing HT regioselectivity. The reaction proceeds via oxidative addition of the monomer to the Ni(0) catalyst, followed by transmetalation with the Grignard reagent and reductive elimination to form the new C-C bond, regenerating the catalyst. The regioselectivity is primarily established during the metalation step and reinforced by steric hindrance during the coupling step. acs.orgnih.gov

Simulations of Molecular Interactions in Polymer Systems

Once polymerized into poly(3-(2-hexyldecyl)thiophene) (P3HDT), the interactions between polymer chains dictate the material's solid-state morphology and, consequently, its performance in electronic devices. Molecular Dynamics (MD) simulations are a powerful tool for investigating these interactions at an atomistic level. nih.govnih.gov

MD simulations model the movement of atoms and molecules over time, providing insights into chain packing, side-chain orientation, and the formation of crystalline or amorphous domains. For poly(3-alkylthiophene)s (P3ATs), the side chains play a critical role. All-atom MD simulations of poly(3-hexylthiophene) (P3HT) films have shown that the alkyl side chains tend to protrude from the interface of the film. nih.gov The degree of ordering of these side chains is dependent on temperature and molecular weight. nih.gov

In the case of P3HDT, the large, branched 2-hexyldecyl side chain would significantly influence intermolecular interactions. Compared to the linear hexyl chain of P3HT, the branched structure of the hexyldecyl group is expected to:

Increase the distance between polymer backbones: This can disrupt the π-π stacking that is essential for efficient charge transport.

Reduce crystallinity: The irregular shape of the branched side chain can hinder the formation of well-ordered lamellar structures.

Enhance solubility: The bulky side chains prevent strong aggregation in solution, making the polymer more soluble in common organic solvents.

These effects represent a trade-off: while enhanced solubility is beneficial for solution-based processing of electronic devices, the potential disruption of backbone packing could be detrimental to charge carrier mobility. MD simulations can quantify these effects by calculating parameters such as the radial distribution function between polymer backbones and the orientational order of the thiophene rings, providing a molecular-level understanding to guide material design. nih.govrsc.org

Advanced Characterization Methodologies in Research

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioregularity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of the 2-bromo-3-(2-hexyldecyl)thiophene monomer and, crucially, for determining the regioregularity of the resulting polymer, P3HDT.

For the monomer, ¹H NMR is used to verify the positions of the substituents on the thiophene (B33073) ring. The protons on the thiophene ring exhibit characteristic chemical shifts. The ¹³C NMR spectrum complements this by providing data on the carbon skeleton, confirming the substitution pattern.

When the monomer is polymerized, the orientation of each unit relative to the next defines the polymer's regioregularity. For poly(3-alkylthiophenes) (P3ATs), a high degree of head-to-tail (HT) coupling is desirable as it promotes a planar backbone conformation, facilitating charge transport. ¹H NMR is a primary method for quantifying this regioregularity. nih.gov The chemical shift of the α-methylene protons on the alkyl side chain is particularly sensitive to the coupling orientation. researchgate.net In highly regioregular P3HDT, the head-to-tail linkages result in a distinct set of signals, while head-to-head or tail-to-tail linkages would produce different, identifiable resonances. For instance, in regioregular poly(3-hexylthiophene) (P3HT), a related and extensively studied polymer, the α-methylene protons of HT-coupled units typically appear as a triplet around 2.8 ppm, whereas other coupling arrangements result in signals in different regions. The percentage of regioregularity can be calculated by integrating the areas of these distinct signals. researchgate.net

Solid-state ¹³C NMR is also employed to probe order in semicrystalline P3AT films. nist.gov These studies reveal that local molecular order can exist even in non-crystalline regions and that the dynamics of the side chains influence the main polymer chain's motion. nist.govnih.gov

Table 1: Representative ¹H NMR Data for Regioregularity Assessment of Poly(3-alkylthiophenes)

| Assignment | Chemical Shift (δ, ppm) | Coupling Type | Significance |

| Thiophene Ring Proton | ~6.98 | Singlet | Indicates proton at the 4-position in an HT-coupled chain |

| α-Methylene Protons (-CH₂-) | ~2.80 | Triplet | Characteristic of HT-HT coupled monomer units |

| Other Methylene Protons | ~2.20 - 2.60 | Multiplets | Signals corresponding to regiorandom couplings (HT-HH, TT-HT) |

Note: Data is representative for poly(3-alkylthiophenes) like P3HT and serves as a model for P3HDT. Exact chemical shifts can vary based on solvent and specific polymer structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups within the this compound monomer and its corresponding polymer. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The IR spectrum of the monomer would confirm the presence of the thiophene ring and the alkyl side chain. Key vibrational modes include:

C-H stretching: Aromatic C-H stretches from the thiophene ring appear at higher wavenumbers (typically >3000 cm⁻¹) than the aliphatic C-H stretches from the hexyldecyl group (<3000 cm⁻¹).

C=C stretching: Vibrations associated with the thiophene ring are observed in the 1400-1550 cm⁻¹ region.

C-S stretching: The carbon-sulfur bond of the thiophene ring also has characteristic absorptions.

C-Br stretching: The carbon-bromine bond vibration is expected in the lower frequency "fingerprint" region of the spectrum.

In the polymer, P3HDT, IR spectroscopy can provide insights into the ordering of the polymer chains. nist.govacs.org Changes in the intensity or position of the C=C ring stretching modes can be correlated with the degree of conjugation and planarity of the polymer backbone, which is influenced by chain packing in the solid state. nih.gov

Table 2: Typical Infrared Absorption Bands for 3-Alkylthiophenes

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050-3100 | C-H Stretch | Aromatic (Thiophene Ring) |

| 2850-2960 | C-H Stretch | Aliphatic (Alkyl Side Chain) |

| ~1510 | C=C Symmetric Stretch | Thiophene Ring |

| ~1460 | C=C Asymmetric Stretch | Thiophene Ring |

| ~820 | C-H Out-of-Plane Bending | Thiophene Ring (indicative of 2,3,5-trisubstitution in the polymer) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, primarily the π-π* transitions in conjugated systems like thiophene and its polymers. For this compound, the UV-Vis spectrum in solution shows an absorption maximum (λ_max) characteristic of the isolated thiophene ring.

Upon polymerization to P3HDT, a significant red-shift (bathochromic shift) in the λ_max is observed. This shift is a direct consequence of the extended π-conjugation along the polymer backbone. The position of λ_max provides a qualitative measure of the effective conjugation length; a longer, more planar conjugated system results in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus absorption at a longer wavelength.

In the solid state, the UV-Vis spectrum of P3HDT films often exhibits additional features, such as a shoulder or a distinct peak at longer wavelengths. This is known as a vibronic structure and is indicative of intermolecular interactions and aggregation of the polymer chains into a more ordered, crystalline or semi-crystalline morphology. nih.gov The study of these spectral features is crucial for understanding how processing conditions affect the polymer's solid-state packing, which in turn impacts device performance. nih.gov

Table 3: Representative UV-Vis Absorption Data

| Compound/State | Typical λ_max (nm) | Interpretation |

| 2-Bromo-3-alkylthiophene (in solution) | ~240-260 | π-π* transition of the isolated thiophene chromophore |

| Poly(3-alkylthiophene) (in solution) | ~450 | π-π* transition of the conjugated polymer backbone (indicates conjugation length) |

| Poly(3-alkylthiophene) (thin film) | ~520, with shoulders at ~550 and ~600 | Indicates interchain interactions and aggregation in the solid state |

Note: Values are representative and can be influenced by solvent, concentration, temperature, and the specific alkyl side chain. nih.gov

Chromatographic Techniques

Chromatography is essential for separating components of a mixture and for analyzing the properties of polymers.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers like P3HDT. researchgate.net In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute faster, while smaller coils penetrate the pores to varying extents and elute later.

The analysis provides several key parameters:

Number-average molecular weight (M_n): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Weight-average molecular weight (M_w): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio M_w / M_n. The PDI is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 signifies a perfectly monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution.

For conjugated polymers used in electronics, controlling M_n, M_w, and PDI is critical, as these parameters strongly influence solubility, processability, film morphology, and ultimately, electronic properties. nih.govnsf.gov GPC is therefore a vital quality control tool during the synthesis of P3HDT. researchgate.net

Table 4: Example GPC Data for a Synthesized Poly(3-alkylthiophene)

| Parameter | Symbol | Typical Value | Significance |

| Number-Average Molecular Weight | M_n | 15,000 - 40,000 g/mol | Influences solubility and film-forming properties |

| Weight-Average Molecular Weight | M_w | 30,000 - 80,000 g/mol | Reflects the contribution of larger polymer chains |

| Polydispersity Index | PDI (Ð) | 1.5 - 2.5 | Describes the breadth of the molecular weight distribution |

Note: These values are illustrative and depend heavily on the specific polymerization method and conditions used. nih.govnsf.gov

Thermal Analysis Methodologies

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For P3HDT, these methods are crucial for understanding its thermal stability, processing window, and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (T_d) of the polymer, providing a measure of its thermal stability. High thermal stability is important for the operational lifetime of organic electronic devices, which can experience elevated temperatures during processing and use.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to identify key thermal transitions:

Glass Transition Temperature (T_g): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Melting Temperature (T_m): The temperature at which a crystalline or semi-crystalline polymer melts. For P3ATs, the T_m is associated with the melting of the crystalline domains, which disrupts the ordered packing of the polymer chains. rsc.org

Crystallization Temperature (T_c): The temperature at which the polymer crystallizes upon cooling from the melt.

The thermal history of a P3HDT film can significantly impact its morphology and performance. rsc.org DSC is therefore used to study how processing conditions, such as thermal annealing, can be optimized to achieve the desired crystalline structure. nih.gov

Table 5: Illustrative Thermal Properties of a Poly(3-alkylthiophene)

| Property | Abbreviation | Typical Temperature Range (°C) | Significance |

| Decomposition Temperature | T_d (from TGA) | > 350 °C | Indicates the upper limit of thermal stability for processing and operation |

| Melting Temperature | T_m (from DSC) | 180 - 240 °C | Defines the transition from an ordered solid to a disordered melt; critical for thermal processing |

| Glass Transition Temperature | T_g (from DSC) | 10 - 30 °C | Relates to the motion of the amorphous parts of the polymer; affects mechanical properties |

Note: These values are representative and are influenced by the polymer's molecular weight, regioregularity, and the length of the alkyl side chain. nih.govrsc.org

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the phase transitions of materials. In the context of materials derived from this compound, such as poly(3-alkylthiophene)s (P3ATs), DSC reveals crucial information about melting points, crystallization behavior, and the presence of liquid crystalline phases.

DSC analysis of related polymers, like poly(3-hexylthiophene) (P3HT), has demonstrated the existence of multiple crystal formation processes. A fast process results in crystals with higher transition temperatures, while a slower process leads to the formation of less stable crystals. This complex crystallization behavior is thought to support the existence of a nematic, or ordered, state in the molten polymer. usherbrooke.ca The study of such phase transitions is critical as the ordering of the polymer chains directly impacts the electronic properties of the material. For instance, more ordered crystalline structures with higher planarity lead to longer conjugation lengths, which are beneficial for charge transport. usherbrooke.ca

In a broader context, DSC is used to identify multiple thermal transitions in conjugated polymers. For example, a thiophene-phenylene-thiophene (TPT) based polymer exhibited three distinct endotherms in its second heating cycle at 48 °C, 107 °C, and 218 °C, which were indicative of a liquid crystalline behavior with multiple phases. researchgate.net The transitions at lower and higher temperatures were attributed to side-chain and backbone order-disorder transitions, respectively. researchgate.net

The following table summarizes typical phase transition data that can be obtained from DSC analysis of thiophene-based polymers.

| Parameter | Description | Typical Value Range for Thiophene-Based Polymers (°C) |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid becomes soft or rubbery. | 120 - 150 |

| Crystallization Temperature (Tc) | The temperature at which a substance crystallizes upon cooling from a molten state. | 40 - 130 |

| Melting Temperature (Tm) | The temperature at which a crystalline solid becomes a liquid. | 150 - 250 |

| Isotropization Temperature (Ti) | The temperature at which a liquid crystalline material becomes an isotropic liquid. | > 200 |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For organic electronic materials, thermal stability is a critical parameter that dictates their operational lifetime and processing conditions.

TGA is employed to determine the decomposition temperature of polymers derived from this compound. For instance, studies on conjugated donor-acceptor block copolymers have utilized TGA to confirm their thermal stability. researchgate.net The onset of decomposition is a key metric, with a 5% weight loss often used as a benchmark. For some thiophene-phenylene-thiophene based polymers, the onset of decomposition has been observed at temperatures as high as 405 °C, indicating excellent thermal stability that is well above the temperatures of their thermal transitions observed by DSC. researchgate.net

The thermal stability of materials can be influenced by their molecular structure. For example, in two-dimensional covalent organic frameworks (2D COFs), it has been found that boronate ester-linked COFs are generally more thermally stable than comparable imine-linked COFs. rsc.org TGA measurements are crucial in establishing such structure-property relationships.

The data below illustrates the kind of information that can be extracted from a TGA analysis of a thiophene-based polymer.

| Parameter | Description | Typical Value for Thiophene-Based Polymers (°C) |

| Onset Decomposition Temperature (Td,onset) | The temperature at which the material begins to lose mass due to thermal degradation. | 370 - 400 |

| Temperature at 5% Weight Loss (Td,5%) | The temperature at which the material has lost 5% of its initial mass. | ~405 |

| Char Yield (%) | The percentage of the initial mass remaining at the end of the analysis. | Varies depending on polymer structure and final temperature. |

Microscopic and Morphological Characterization Methods

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of a material at the nanoscale. For thin films of polymers derived from this compound, AFM is invaluable for visualizing the surface morphology, which plays a crucial role in device performance.

AFM studies on thin films of donor-acceptor polymers often reveal granular, intercalating network structures. researchgate.net The morphology can be significantly influenced by processing conditions such as thermal annealing. For example, AFM images can show changes in the surface roughness and domain sizes of polymer thin films after being annealed at specific temperatures. researchgate.net These morphological changes are directly related to the self-assembly and crystallization of the polymer chains, which in turn affect the charge transport properties of the material.

Transmission Electron Microscopy (TEM) for Nanoscale Morphology

Transmission Electron Microscopy (TEM) is another powerful technique for characterizing the internal nanoscale morphology of materials. While AFM probes the surface, TEM provides a projection image of the bulk of a thin film, revealing details about the arrangement of different phases and crystalline domains.